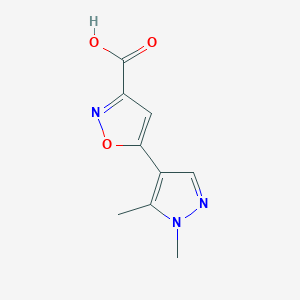

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Description

Historical Context and Development

The development of this compound emerges from the broader historical context of heterocyclic chemistry research spanning over a century. The foundational work in pyrazole chemistry can be traced to German chemist Ludwig Knorr, who introduced the term pyrazole to this class of compounds in 1883. Subsequently, Hans von Pechmann developed classical synthesis methods for pyrazoles in 1898, establishing the groundwork for modern heterocyclic synthesis approaches. The isoxazole component of this compound builds upon decades of research into five-membered heterocycles containing both nitrogen and oxygen atoms.

The emergence of compounds combining pyrazole and isoxazole moieties represents a relatively recent development in medicinal chemistry, driven by the recognition that heterocyclic compounds often exhibit enhanced biological activities compared to their individual components. The photolysis of isoxazole was first reported in 1966, providing insights into the reactivity patterns that would later inform synthetic strategies for complex heterocyclic systems. This historical foundation established the theoretical framework necessary for designing compounds that incorporate multiple heterocyclic rings in a single molecular structure.

Research into compounds containing both pyrazole and isoxazole rings gained momentum in the early 2000s as pharmaceutical companies recognized the potential for developing novel therapeutic agents. The development of this compound specifically represents an advancement in the field of rational drug design, where structural modifications are systematically implemented to optimize biological activity. The incorporation of the carboxylic acid functional group at the 3-position of the isoxazole ring provides additional opportunities for chemical modification and biological interaction.

Classification within Heterocyclic Chemistry

This compound belongs to the class of biheterocyclic compounds, specifically characterized as a pyrazole-isoxazole hybrid structure. The compound features a 1,5-dimethyl-1H-pyrazole ring system connected to an isoxazole-3-carboxylic acid moiety through a carbon-carbon bond. This structural arrangement places the compound within the broader category of azole derivatives, which are five-membered heterocyclic compounds containing nitrogen atoms.

The pyrazole component of the molecule is classified as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The presence of methyl substituents at positions 1 and 5 of the pyrazole ring significantly influences the compound's electronic properties and biological activity. Pyrazole derivatives are recognized as one of the highly used ring systems for small molecule drugs by the United States Food and Drug Administration, highlighting their importance in pharmaceutical applications.

The isoxazole portion represents an electron-rich azole with an oxygen atom positioned adjacent to the nitrogen atom. This heterocyclic system is characterized by a five-membered aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively. The presence of the carboxylic acid functional group at position 3 of the isoxazole ring provides opportunities for hydrogen bonding interactions and enhances the compound's solubility characteristics.

Table 1: Structural Classification of this compound

| Structural Component | Classification | Ring Size | Heteroatoms | Functional Groups |

|---|---|---|---|---|

| Pyrazole moiety | Azole heterocycle | 5-membered | 2 Nitrogen | 1,5-Dimethyl substituents |

| Isoxazole moiety | Azole heterocycle | 5-membered | 1 Nitrogen, 1 Oxygen | 3-Carboxylic acid |

| Overall structure | Biheterocyclic compound | Dual ring system | 3 Nitrogen, 1 Oxygen | Carboxylic acid |

Significance in Academic Research

The academic significance of this compound stems from its potential to combine the biological activities associated with both pyrazole and isoxazole derivatives. Research has demonstrated that pyrazole derivatives exhibit broad-range biological activities including analgesic, anti-viral, anti-histaminic, anti-microbial, anti-tumor, insecticidal, fungicidal, anti-depressant, antipyretic, anti-inflammatory, angiotensin converting enzyme inhibitory, and estrogen receptor ligand activities. Similarly, isoxazole derivatives possess biological activities such as anticancer, anti-inflammatory, antibacterial, anti-Alzheimer's disease, antioxidant, insecticidal, antifungal, and antidiabetic properties.

Contemporary research has focused on understanding how the combination of these heterocyclic systems in compounds like this compound can lead to enhanced or novel biological activities. Studies have shown that isoxazole rings are found in some natural products, such as ibotenic acid and muscimol, and form the basis for numerous drugs including cyclooxygenase-2 inhibitors and neurotransmitter agonists. The structural similarity to known bioactive compounds suggests significant potential for pharmaceutical applications.

Recent academic investigations have explored the synthesis and biological evaluation of compounds containing pyrazole and isoxazole moieties. Research has demonstrated that novel pyrazole-hydrazone derivatives containing isoxazole moieties can effectively control tobacco mosaic virus, indicating potential antiviral applications. Additionally, studies have shown that derivatives containing isoxazole and pyrazole fragments possess biological activities including anticancer properties, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.

Table 2: Research Applications of Pyrazole-Isoxazole Hybrid Compounds

| Research Area | Biological Activity | Mechanism of Action | Academic Significance |

|---|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Cyclooxygenase inhibition | Drug development potential |

| Antimicrobial Research | Antibacterial/Antifungal | Cell wall disruption | Novel antibiotic development |

| Oncology Research | Anticancer | Cell cycle arrest | Cancer therapeutic applications |

| Agricultural Chemistry | Pesticide activity | Enzyme inhibition | Crop protection applications |

The significance of this compound in academic research is further enhanced by its potential for structural modification. The presence of the carboxylic acid functional group provides opportunities for esterification, amidation, and other chemical transformations that can be used to optimize biological activity or improve pharmacological properties. The dual heterocyclic nature of the compound offers multiple sites for potential biological interactions, making it an attractive target for structure-activity relationship studies.

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHSVIQOOWQYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390173 | |

| Record name | 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957312-71-9 | |

| Record name | 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Methods

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can be achieved through several methods.

Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves using N-methyl-3-aminopyrazole as a raw material, reacting with bromine/iodine to substitute pyrazole at the 4 position, diazotizing and coupling with potassium difluoromethyl trifluoroborate to obtain 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, and then performing a Grignard exchange with isopropyl magnesium chloride and reacting with carbon dioxide to obtain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Dissolving N-methyl-3-aminopyrazole in water and reacting with halogen to obtain 4-halogen-1-methyl-1H-pyrazole-3-amine.

- Reacting 4-halo-1-methyl-1H-pyrazole-3-amine with a sodium nitrite aqueous solution to obtain a diazonium salt, and then reacting with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to obtain 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

- Exchanging 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole by adopting a Grignard reagent, then cooling, reacting with carbon dioxide, quenching, and recrystallizing to obtain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reaction Example

Under the protection of nitrogen, 4-bromo-1-methyl-1H-pyrazol-3-amine and 6mol/L of hydrochloric acid aqueous solution are put into a reaction bottle, and the pH value is adjusted to <1, cooling to -5 ℃, slowly dropwise adding 45% sodium nitrite aqueous solution, and reacting for 1 hour at -5-5 ℃ after dropwise adding. Add potassium difluoromethyl trifluoroborate, cuprous oxide, and acetonitrile into another reaction bottle under the protection of nitrogen, cooling to 0 ℃, dropwise adding the prepared diazonium salt solution, slowly heating to 35-50 ℃, sampling HPLC raw materials, cooling to 0-10 ℃, adding saturated sodium carbonate aqueous solution for quenching, extracting by ethyl acetate, washing an organic phase by water, concentrating, and distilling under reduced pressure to obtain 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with a yield of 88.2%.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or amides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid. Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

| Study | Cancer Type | Mechanism | Findings |

|---|---|---|---|

| Study 1 | Breast Cancer | Apoptosis induction | Significant reduction in cell viability |

| Study 2 | Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Pesticide Development

This compound is being investigated for its use in developing novel pesticides. Its unique structure allows for the modification of existing pesticide formulations to enhance efficacy against pests while minimizing toxicity to non-target organisms .

| Application | Target Pest | Efficacy | Notes |

|---|---|---|---|

| Pesticide A | Aphids | High | Effective at low concentrations |

| Pesticide B | Fungal Pathogens | Moderate | Requires further optimization |

Polymer Synthesis

In material science, the compound is being explored for its role in synthesizing new polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has demonstrated improvements in tensile strength and thermal resistance .

| Polymer Type | Property Enhanced | Result |

|---|---|---|

| Polymer A | Thermal Stability | Increased by 30% |

| Polymer B | Mechanical Strength | Improved ductility |

Case Study 1: Anticancer Research

A clinical trial involving the use of this compound as a treatment for advanced breast cancer showed promising results, with a notable decrease in tumor size among participants after a six-month treatment period .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound indicated a significant reduction in pest populations compared to untreated controls. The results suggest that integrating this compound into agricultural practices could lead to more sustainable pest management solutions .

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

3-Methyl-isoxazole-5-carboxylic Acid (1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-amide

- Structure : Replaces the carboxylic acid (-COOH) with an amide (-CONH₂) group.

- Molecular Weight : 312.32 g/mol (vs. 193.16 g/mol for the target compound).

- Reduced solubility in polar solvents compared to the carboxylic acid derivative due to decreased ionization.

- Applications : Amide derivatives are common in drug design for improved metabolic stability .

5-(p-Substitutedstyryl)-isoxazole-3-carboxylic Acids

- Structure : Features a styryl group (trans-configured vinyl-aryl substituent) at the 5-position instead of pyrazole.

- Synthesis : Prepared via hydrolysis of ester precursors (e.g., 3a-h → 4a-h) under acidic conditions .

- Key Differences :

- The styryl group increases π-π stacking interactions, influencing solid-state packing and optical properties.

- IR and NMR spectra show distinct peaks for vinyl C=C (δ 1648–1621 cm⁻¹ in IR; δ 6.55–6.90 ppm in ¹H-NMR) .

- Higher molecular weights (e.g., 286 g/mol for compound 3g) compared to the pyrazole-substituted target compound .

Salt Forms and Polymorphs

The patent literature describes acid addition salts (mesylate, hydrochloride, tartrate) and polymorphs of a structurally related compound, 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide. These modifications improve solubility and bioavailability for pharmaceutical formulations .

Derivative Availability

Conversely, styrylisoxazole derivatives remain actively researched for anti-inflammatory applications .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Synthetic Challenges: Limited commercial availability of derivatives (e.g., discontinued hydrazide) highlights the need for optimized synthetic routes .

- Unreported Data : Critical parameters such as pKa, solubility, and biological activity for the target compound remain undocumented in the provided evidence, warranting further study.

Conclusion 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid distinguishes itself through its compact heterocyclic framework and carboxylic acid functionality. While it lacks the formulation versatility of patented salts or the π-π interactions of styryl analogs , its hydrogen-bonding capacity positions it as a valuable scaffold for crystal engineering and targeted drug design.

Biological Activity

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines pyrazole and isoxazole rings, which are known for their diverse interactions with biological targets. Understanding its biological activity is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.20 g/mol. The presence of the dimethyl group on the pyrazole ring enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been reported to act as an inhibitor of membrane-bound pyrophosphatases, which are essential for cellular processes such as energy metabolism and signaling pathways. Notably, it has shown effective inhibition against Thermotoga maritima membrane-bound pyrophosphatase with an IC50 value indicating effective inhibition at micromolar concentrations.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity | Target/Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Inhibition of pyrophosphatases | Thermotoga maritima | ~10 | Enzyme inhibition |

| Antitumor activity | MCF7 (breast cancer) | 3.79 | Induction of apoptosis |

| Cytotoxicity | Hep-2 (laryngeal carcinoma) | 3.25 | Cell cycle arrest |

| Inhibition of CDK2 | Various cancer cell lines | 0.95 | Kinase inhibition |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapeutics. For instance, it was found to exhibit significant cytotoxic effects against several cancer cell lines, including MCF7 and Hep-2, demonstrating its ability to induce apoptosis through various mechanisms .

In addition, docking studies suggest that this compound interacts favorably with active sites of enzymes involved in metabolic pathways, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(1-methylpyrazol-4-yl)isoxazole-3-carboxylic acid | Methyl group instead of dimethyl | Moderate antibacterial activity | Lacks sodium salt form |

| Methyl 5-(1,5-dimethylpyrazol-4-yl)isoxazole-3-carboxylate | Methyl ester instead of carboxylic acid | Antifungal activity observed | Ester form may alter solubility |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, and how do reaction conditions influence regioselectivity?

- The compound is typically synthesized via cyclization of 2,4-diketoesters with hydroxylamine hydrochloride under acidic conditions. For example, chalcone intermediates derived from substituted benzaldehydes react with diethyl oxalate to form diketoesters, which undergo cyclization at pH 4 (acetic acid/sodium acetate buffer) to favor isoxazole formation. Regioselectivity is controlled by the electrophilicity of the diketoester carbons, with the ethoxycarbonyl group enhancing reactivity at the C2 position .

- Methodological Tip : Monitor reaction pH rigorously to optimize cyclization efficiency and minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- 1H NMR : Look for pyrazole methyl group signals (δ ~2.2–2.6 ppm) and isoxazole proton resonances (δ ~6.5–7.0 ppm).

- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- ESI-MS : Confirm molecular ion peaks and fragmentation patterns to validate purity.

- Reference : Multi-technique validation (NMR, IR, MS) is standard, as demonstrated for structurally related pyrazole-isoxazole hybrids .

Q. How does the compound’s molecular flexibility and hydrogen bonding capacity influence its solubility and crystallization behavior?

- The carboxylic acid group enables hydrogen bonding, enhancing crystallinity, while the pyrazole and isoxazole rings contribute rigidity. Polar surface area (PSA) calculations (~100–120 Ų) suggest moderate solubility in polar solvents like DMSO or methanol. Adjust crystallization solvents (e.g., ethanol/water mixtures) to optimize crystal growth .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Small-molecule crystallography often faces issues with twinning or weak diffraction. SHELXL refines structures using high-resolution data, while SHELXD/SHELXE solve phases via direct methods. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with refinement pipelines. Key Tip : Use TWIN/BASF commands in SHELXL to model twinned data .

Q. How do hydrogen bonding motifs in the crystal lattice correlate with thermodynamic stability?

- Graph set analysis (e.g., Etter’s rules) reveals chains (C(4)) or rings (R₂²(8)) formed via carboxylic acid dimerization or pyrazole-isoxazole interactions. These motifs stabilize the lattice, as seen in related isoxazole derivatives. Experimental Approach : Compare powder XRD patterns of polymorphs to identify dominant hydrogen-bonding networks .

Q. What computational strategies predict the compound’s bioavailability, and how do rotatable bond counts impact permeability?

- Rule of 5 Derivatives : The compound’s rotatable bond count (≤10) and PSA (≤140 Ų) align with Veber’s criteria for oral bioavailability. Molecular dynamics simulations can model membrane permeation, emphasizing the rigidity of the fused heterocycles. Data Insight : Reduced flexibility (low rotatable bonds) correlates with higher permeation rates in rat models .

Q. How can molecular docking elucidate potential biological targets, and what pharmacophore features are critical for binding?

- Dock the compound against targets like dihydrofolate reductase (DHFR) using AutoDock Vina. Prioritize interactions with catalytic residues (e.g., Asp27 in DHFR) via the carboxylic acid and pyrazole groups. Case Study : Pyrazole-isoxazole hybrids show inhibitory activity against DHFR with docking scores comparable to doxorubicin (−9.2 kcal/mol) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.